![molecular formula C16H9FN2O B2766514 (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile CAS No. 577983-25-6](/img/structure/B2766514.png)
(2E)-2-(1,3-benzoxazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile
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Description
(2E)-2-(1,3-benzoxazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile, also known as BF-168, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Fluorescent Probes for Sensing
Kiyoshi Tanaka and colleagues (2001) discussed the use of benzoxazole derivatives for fluorescent probes sensing magnesium and zinc cations. These fluorophores exhibit significant fluorescence enhancement under basic conditions, attributed to the high acidity of the fluorophenol moiety, demonstrating their potential in sensing applications (Tanaka et al., 2001).
Structural Studies in Azolylmethanes
A study by N. Anderson et al. (1984) on azolylmethanes, including compounds with benzoxazole structures, revealed insights into crystal and solution conformations of fungicidal azolylmethanes. This research provides valuable information on the relative activity of enantiomers and potential binding modes at active sites, which is crucial for designing more effective fungicides (Anderson et al., 1984).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol by Xu Liang (2009) demonstrates the intricate structural features of benzoxazole derivatives. This study highlights the role of intermolecular hydrogen bonding in stabilizing the structure, which is essential for the development of materials with specific properties (Liang, 2009).
Pressure-Induced Isomerization Studies
Research by Guoqiang Yang et al. (1997) on 2-(2‘-Hydroxyphenyl)benzoxazole (HBO) explores the pressure-induced isomerization in solid media. This study offers insights into the behavior of benzoxazole derivatives under high-pressure conditions, contributing to our understanding of their potential applications in materials science (Yang et al., 1997).
properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O/c17-13-5-3-4-11(9-13)8-12(10-18)16-19-14-6-1-2-7-15(14)20-16/h1-9H/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFIWHGQTNLKRR-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=CC3=CC(=CC=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C(=C/C3=CC(=CC=C3)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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